![molecular formula C12H13N3O2 B7570305 2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid, commonly known as APAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
The mechanism of action of APAP involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition by APAP leads to a reduction in inflammation. APAP also induces cell death in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
APAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and induce cell death in cancer cells. APAP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of APAP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. APAP has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of APAP is its limited solubility in water, which may pose a challenge for certain experiments.
未来方向
There are several potential future directions for the study of APAP. One potential direction is the investigation of its potential applications in the treatment of inflammatory diseases, such as arthritis. Another potential direction is the investigation of its potential applications in the treatment of cancer, either as a standalone treatment or in combination with other anticancer agents. Additionally, the investigation of the antioxidant properties of APAP and its potential applications in the treatment of oxidative stress-related diseases is another potential future direction.
合成方法
The synthesis of APAP involves the reaction of 2-aminophenylhydrazine with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrolysis of the resulting intermediate. The final product is obtained after purification by recrystallization.
科学研究应用
APAP has been extensively studied for its potential applications in various fields of science. It has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. APAP has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.
属性
IUPAC Name |
2-[4-(2-aminophenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(12(16)17)15-7-9(6-14-15)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOMSYUSKNIYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
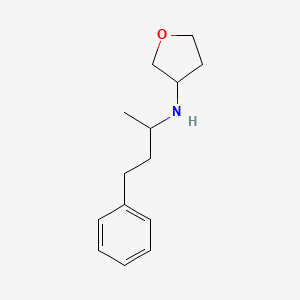
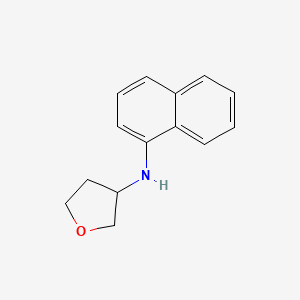

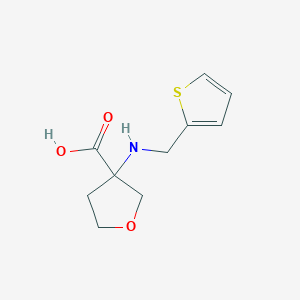
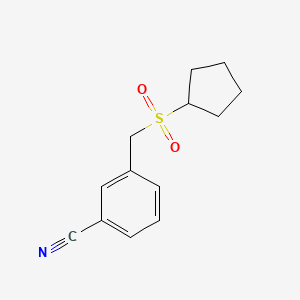


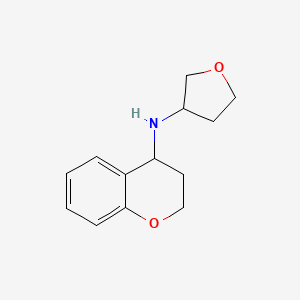
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
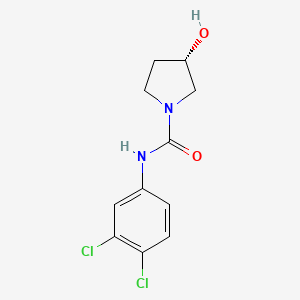
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

